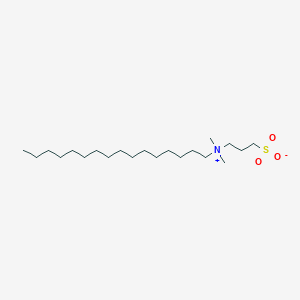
4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione
Übersicht
Beschreibung
4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione, also known as FBMT, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a benzimidazole ring and a thione group. The compound has shown promising results in various areas of research, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The exact mechanism of action of 4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. For example, 4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant genes.
Biochemische Und Physiologische Effekte
4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, the compound has been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation in cells. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, 4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione has been shown to inhibit the proliferation and migration of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione has several advantages for use in lab experiments. It is a stable and relatively easy to synthesize compound. It has also been shown to exhibit low toxicity in vitro and in vivo. However, there are also some limitations to the use of 4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione in lab experiments. For example, the compound has poor solubility in water, which can limit its bioavailability. It also has limited stability in the presence of light and air, which can affect its potency.
Zukünftige Richtungen
There are several future directions for the research on 4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione. One potential area of research is the development of novel derivatives of the compound with improved pharmacological properties. Another area of research is the investigation of the compound's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione and its potential interactions with other signaling pathways in the body.
Synthesemethoden
The synthesis of 4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione involves the reaction of 2-mercapto-benzimidazole with 4-fluoroaniline in the presence of a suitable catalyst. The reaction results in the formation of 4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione as a yellow crystalline solid. The yield of the compound can be optimized by varying the reaction conditions, such as temperature, time, and solvent.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, such as diabetes, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-fluoro-1,3-dihydrobenzimidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2S/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDBFIYGLRXUDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558233 | |
| Record name | 4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione | |
CAS RN |
121712-03-6 | |
| Record name | 4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B56777.png)


![2,3,4,5-Tetrahydro-1H-benzo[d]azepine](/img/structure/B56782.png)


![1H-Imidazo[4,5-f]quinolin-2(3H)-one](/img/structure/B56787.png)



